2-((3-Hydroxy-2-oxopropyl)amino)-1H-purin-6(9H)-one
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Overview
Description
2-((3-Hydroxy-2-oxopropyl)amino)-1H-purin-6(9H)-one is a chemical compound known for its unique structure and properties It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Hydroxy-2-oxopropyl)amino)-1H-purin-6(9H)-one typically involves the reaction of purine derivatives with 3-hydroxy-2-oxopropylamine. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and efficiency, making the compound readily available for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-((3-Hydroxy-2-oxopropyl)amino)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, hydroxide ions
Electrophiles: Halogens, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-((3-Hydroxy-2-oxopropyl)amino)-1H-purin-6(9H)-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in treating various diseases, including cancer and viral infections.
Industry: Utilized in the production of pharmaceuticals and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((3-Hydroxy-2-oxopropyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-Hydroxy-2-oxopropanoic acid: Known for its role in metabolic pathways and as an intermediate in various biochemical reactions.
Dihydroxyacetone phosphate: Involved in glycolysis and other metabolic processes.
Uniqueness
2-((3-Hydroxy-2-oxopropyl)amino)-1H-purin-6(9H)-one is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
919365-57-4 |
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Molecular Formula |
C8H9N5O3 |
Molecular Weight |
223.19 g/mol |
IUPAC Name |
2-[(3-hydroxy-2-oxopropyl)amino]-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C8H9N5O3/c14-2-4(15)1-9-8-12-6-5(7(16)13-8)10-3-11-6/h3,14H,1-2H2,(H3,9,10,11,12,13,16) |
InChI Key |
MYUUVODKYDRMRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC(=N2)NCC(=O)CO |
Origin of Product |
United States |
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